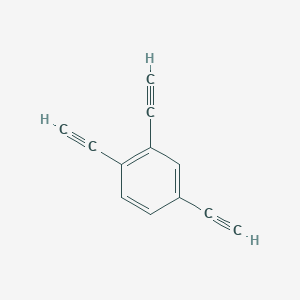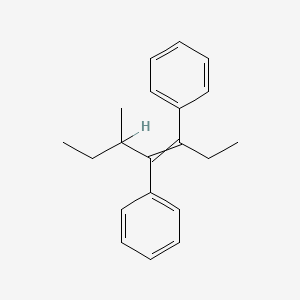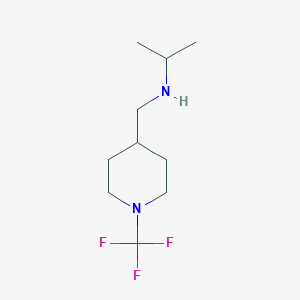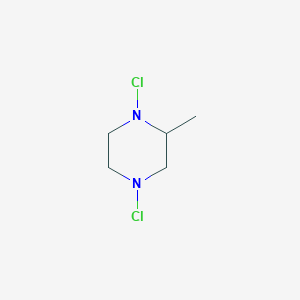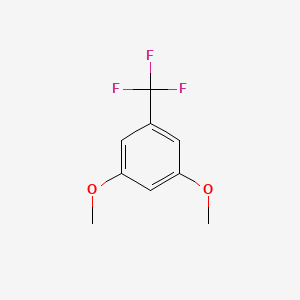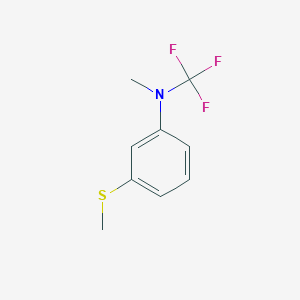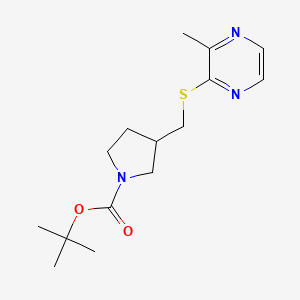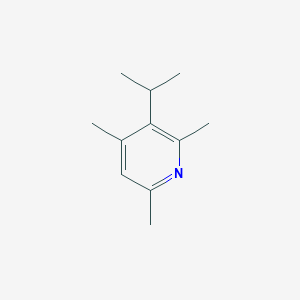
2,4,6-Trimethyl-3-propan-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-3-propan-2-ylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of three methyl groups and a propan-2-yl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-propan-2-ylpyridine typically involves the alkylation of 2,4,6-trimethylpyridine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,4,6-Trimethyl-3-propan-2-ylpyridine can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and alkylating agents are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Various alkylated and halogenated pyridine derivatives
Scientific Research Applications
2,4,6-Trimethyl-3-propan-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-3-propan-2-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylpyridine
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
- 2,4,6-Trimethyl-3-ethylpyridine
Uniqueness
2,4,6-Trimethyl-3-propan-2-ylpyridine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
89406-85-9 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-7(2)11-8(3)6-9(4)12-10(11)5/h6-7H,1-5H3 |
InChI Key |
UCDWSQMCKGTORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)

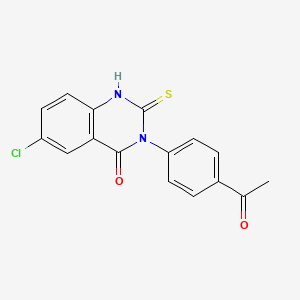
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
![4,7-Methano-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13949579.png)
